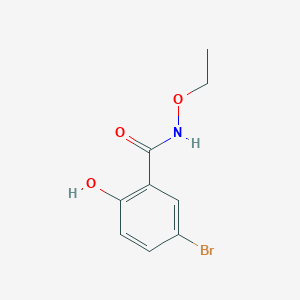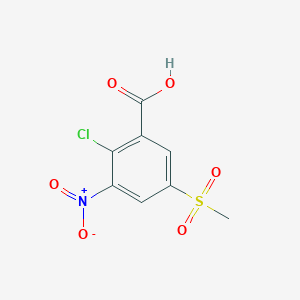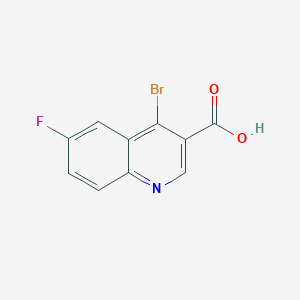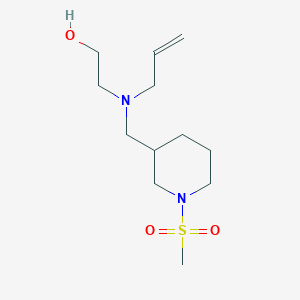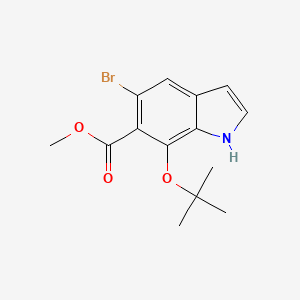![molecular formula C13H15ClN4O4 B14895568 Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a chloro substituent and a methyl ester group, making it a versatile intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core.
Introduction of the Chloro Group: Chlorination of the imidazo[1,2-b]pyridazine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: TFA, HCl, dichloromethane.
Ester Hydrolysis: Aqueous NaOH or HCl.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Deprotected Amines: Free amine derivatives.
Carboxylic Acids: Hydrolyzed products from ester hydrolysis.
科学的研究の応用
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that inhibit specific enzymes or receptors. The Boc protecting group is removed to expose the active amine, which then interacts with the target protein, modulating its activity.
類似化合物との比較
Similar Compounds
Methyl 7-amino-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate: Lacks the Boc protecting group.
Methyl 7-((tert-butoxycarbonyl)amino)imidazo[1,2-b]pyridazine-8-carboxylate: Lacks the chloro substituent.
Uniqueness
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate is unique due to the presence of both the Boc protecting group and the chloro substituent, which provide versatility in chemical modifications and biological interactions.
特性
分子式 |
C13H15ClN4O4 |
|---|---|
分子量 |
326.73 g/mol |
IUPAC名 |
methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20) |
InChIキー |
GHGLLIZETZKGGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


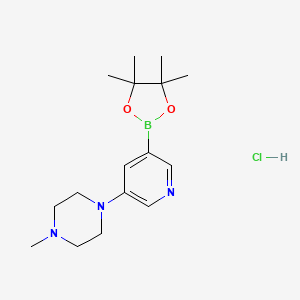


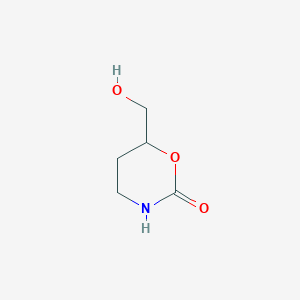

![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
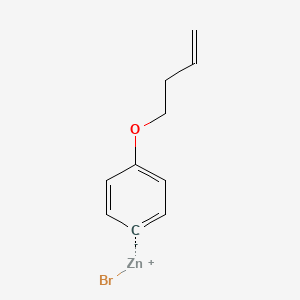
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)

